molecular formula C22H23N3O3 B2622553 N-(3,4-dimethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899749-74-7

N-(3,4-dimethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2622553
CAS No.: 899749-74-7
M. Wt: 377.444
InChI Key: YAKRNGSGGYKRCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a synthetic chemical compound offered for research purposes. This molecule features a complex polyheterocyclic structure, combining a 3,4-dihydropyrrolo[1,2-a]pyrazine core with a 3,4-dimethoxyphenyl carboxamide moiety. Compounds based on the pyrrolo[1,2-a]pyrazine scaffold are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities . Specifically, pyrrolo[1,2-a]pyrazine derivatives have been extensively explored for their antiproliferative properties against various human cancer cell lines, making them valuable scaffolds in oncology research . For instance, structurally related 1,3-disubstituted pyrrolo[1,2-a]pyrazine derivatives have demonstrated activity on glioblastoma cells, while other analogs have shown efficacy against prostate cancer (PC3) and breast cancer cell lines . The mechanism of action for such compounds can involve the induction of apoptosis and sub-G1 cell cycle arrest in cancer cells, as validated through Western blotting assays on specific derivatives . Furthermore, the pyrrolo[1,2-a]pyrazine core is recognized as part of a broader class of nitrogen-containing heterocyclic compounds with a wide range of applications, often serving as a bioactive scaffold in molecules designed for antibacterial, anti-inflammatory, antiviral, and kinase inhibition activities . This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to thoroughly review the available safety data before handling.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-27-19-11-10-17(15-20(19)28-2)23-22(26)25-14-13-24-12-6-9-18(24)21(25)16-7-4-3-5-8-16/h3-12,15,21H,13-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKRNGSGGYKRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3,4-dimethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrrolo[1,2-a]pyrazine core. Subsequent acylation with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, produces the final carboxamide product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(3,4-dimethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different substituents and modifying the compound’s properties.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrrolo[1,2-a]pyrazine core with substituted phenyl groups, which contribute to its unique chemical properties. The synthesis typically involves multi-step organic reactions:

  • Formation of Hydrazone : The reaction of 3,4-dimethoxybenzaldehyde with phenylhydrazine produces a hydrazone intermediate.
  • Cyclization : Under acidic conditions, the hydrazone undergoes cyclization to form the pyrrolo[1,2-a]pyrazine structure.
  • Acylation : The final step involves acylation with a carboxylic acid derivative to yield the carboxamide.

Synthetic Route Overview

StepReaction TypeKey Reagents
1Condensation3,4-Dimethoxybenzaldehyde, Phenylhydrazine
2CyclizationAcidic catalyst
3AcylationAcid chloride or anhydride

N-(3,4-dimethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide exhibits several biological activities that make it a candidate for therapeutic applications:

  • Enzyme Inhibition : The compound can interact with specific enzymes, potentially inhibiting their activity. This property is significant in drug discovery for diseases such as cancer and neurodegenerative disorders.
  • Receptor Binding : Its structural features allow it to bind to various receptors, modulating biological pathways related to inflammation and pain management.

Industrial Applications

Beyond medicinal chemistry, this compound has potential uses in:

  • Material Science : Its unique chemical properties make it suitable for developing advanced materials such as polymers and coatings.
  • Chemical Research : It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Case Study 1: Enzyme Inhibition

In a study investigating the compound's effects on a specific enzyme linked to cancer progression, researchers found that it significantly inhibited enzyme activity at micromolar concentrations. This suggests potential as a lead compound for anti-cancer drug development.

Case Study 2: Material Development

Researchers explored the use of this compound in synthesizing novel polymer blends. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional polymers.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The dihydropyrrolo[1,2-a]pyrazine core is shared among several analogs, but substituent variations significantly influence properties:

Table 1: Structural Comparison
Compound Name Core Structure R1 (Phenyl Substituent) R2 (Carboxamide Group) Key Differences
Target Compound Dihydropyrrolopyrazine 3,4-Dimethoxyphenyl Carboxamide Reference
N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-... () Dihydropyrrolopyrazine 2,6-Difluorophenyl Carboxamide Fluorine substituents; 4-ethoxyphenyl at position 1
N-(3-Bromophenyl)-1-phenyl-...carbothioamide () Dihydropyrrolopyrazine 3-Bromophenyl Carbothioamide Bromine; thioamide vs. carboxamide
1,1-Dimethylethyl 6-formyl-...carboxylate () Dihydropyrrolopyrazine Ester Formyl group at position 6; tert-butyl ester

Key Observations :

  • Electron-Withdrawing vs.
  • Carboxamide vs. Carbothioamide : The carbothioamide group in ’s compound may increase lipophilicity and alter metabolic stability compared to the carboxamide in the target compound .

Physicochemical Properties

Molecular weight, polarity, and functional groups influence solubility and bioavailability:

Table 2: Physicochemical Data
Compound Name Molecular Weight Key Functional Groups Predicted LogP*
Target Compound ~393.4 Methoxy, carboxamide 2.8–3.5
N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-... () 397.4 Fluoro, ethoxy, carboxamide 3.1–3.8
1,1-Dimethylethyl 6-formyl-...carboxylate () 250.3 Ester, formyl 1.5–2.2

*LogP estimated using fragment-based methods.

Key Observations :

  • The target compound’s methoxy groups likely enhance water solubility compared to the fluorine-substituted analog in .

Biological Activity

N-(3,4-dimethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic compound belonging to the pyrrolopyrazine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H23N3O2 with a molecular weight of approximately 361.4 g/mol. The compound features a dihydropyrrolo[1,2-a]pyrazine core with methoxy and phenyl substituents that contribute to its biological properties.

PropertyValue
Molecular FormulaC22H23N3O2
Molecular Weight361.4 g/mol
CAS Number900012-18-2

Enzyme Interactions

This compound has been shown to interact with various enzymes, particularly kinases and proteases. These interactions often involve binding to the active sites of enzymes, leading to inhibition or modulation of their activity. For example, studies indicate that this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

Cellular Effects

The compound influences cellular functions by modulating key signaling pathways. Notably, it has been observed to affect the MAPK/ERK pathway, which plays a significant role in cell proliferation and apoptosis. This modulation can lead to altered gene expression related to cell cycle regulation and metabolic processes .

Antitumor Activity

Research has demonstrated that derivatives of pyrrolopyrazines exhibit significant antitumor activity. In vitro studies on cancer cell lines have shown that this compound can induce apoptosis in various tumor cells by activating apoptotic pathways .

Anti-inflammatory Effects

In a study evaluating the anti-inflammatory properties of similar compounds, it was found that they significantly inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The mechanism involved the inhibition of inducible nitric oxide synthase (iNOS) and COX-2 protein expression . This suggests that this compound may possess similar anti-inflammatory properties.

Q & A

Q. What are the established synthetic routes for preparing N-(3,4-dimethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide?

The compound’s synthesis can leverage palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling of arylboronic acids with brominated dihydropyrrolo[1,2-a]pyrazine intermediates (e.g., 6-bromo derivatives) is a robust method to introduce aryl groups. Additionally, amination at the C-6 position can be achieved using cyclic secondary amines with Pd(0) catalysts and BINAP ligands . The 3,4-dimethoxyphenyl substituent may be introduced via nucleophilic substitution or coupling reactions, with careful control of reaction stoichiometry and temperature to avoid over-functionalization.

Q. Which spectroscopic and analytical techniques are critical for structural validation of this compound?

A combination of 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) is essential. For instance, 1H^1H-NMR can resolve coupling constants and confirm substituent positions on the dihydropyrrolo[1,2-a]pyrazine core, while 13C^{13}C-NMR identifies carbonyl carbons (e.g., carboxamide at ~165–170 ppm). HRMS provides exact mass confirmation (e.g., [M+H]+^+ or [M+Na]+^+), with deviations <5 ppm ensuring purity . Infrared (IR) spectroscopy further validates functional groups like the carboxamide (C=O stretch ~1650–1700 cm1^{-1}) and methoxy groups (C-O stretch ~1250 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling on the dihydropyrrolo[1,2-a]pyrazine scaffold?

Optimization involves:

  • Catalyst selection : Pd(PPh3_3)4_4 or Pd(OAc)2_2 with ligands like SPhos or XPhos enhances coupling efficiency.
  • Solvent and base : Use toluene/EtOH (3:1) with Na2_2CO3_3 or K3_3PO4_4 to stabilize boronic acid intermediates.
  • Temperature : Reactions typically proceed at 80–100°C for 12–24 hours, monitored by TLC or LC-MS. Side reactions (e.g., debromination) can be mitigated by avoiding excess boronic acid and ensuring anhydrous conditions. Yields >70% are achievable for mono-substituted derivatives, but steric hindrance at the C-8 position may require extended reaction times .

Q. What strategies resolve conflicting NMR data during structural elucidation?

Conflicting peaks may arise from rotamers (e.g., restricted rotation in carboxamide groups) or impurities. Methodological steps include:

  • Variable-temperature NMR : Heating the sample to 50–60°C can coalesce split peaks caused by slow rotation.
  • 2D NMR (COSY, HSQC, HMBC) : Correlate 1H^1H-1H^1H coupling and 1H^1H-13C^{13}C long-range interactions to assign ambiguous signals. For example, HMBC can link the carboxamide carbonyl to adjacent NH protons.
  • Comparative analysis : Cross-reference with published shifts for analogous compounds (e.g., 8-amino-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine derivatives ).

Q. How can low yields in the amination of brominated intermediates be addressed?

Low yields often stem from poor nucleophilicity of amines or catalyst deactivation. Solutions include:

  • Ligand design : BINAP or Xantphos ligands improve Pd catalyst stability and facilitate oxidative addition.
  • Amine activation : Use bulky amines (e.g., piperazine derivatives) or pre-form metal amides (e.g., LiHMDS) to enhance reactivity.
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO increase amine solubility and reaction rates. Evidence from Pd-catalyzed amination of 6-bromo-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine shows that cyclic amines (e.g., morpholine) achieve >60% yield, while less nucleophilic amines (e.g., aniline) require higher temperatures (100–120°C) .

Methodological Considerations

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/EtOAc 7:3 to 1:1) to separate polar byproducts.
  • Recrystallization : Ethanol or acetonitrile is ideal due to the compound’s moderate solubility (~10–20 mg/mL at 25°C).
  • HPLC : Reverse-phase C18 columns (MeCN/H2_2O with 0.1% TFA) resolve closely related impurities, particularly regioisomers .

Q. How can computational methods aid in predicting the compound’s reactivity or spectroscopic properties?

  • DFT calculations : Predict NMR chemical shifts (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) to validate experimental data.
  • Molecular docking : Model interactions with biological targets (e.g., kinases or GPCRs) to guide functionalization strategies.
  • Retrosynthetic software : Tools like Synthia™ propose alternative synthetic pathways for challenging substituents .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between theoretical and experimental HRMS data?

Minor deviations (<5 ppm) are acceptable and often arise from isotopic abundance or adduct formation (e.g., [M+Na]+^+ instead of [M+H]+^+). Larger deviations suggest:

  • Impurity interference : LC-MS/MS can identify co-eluting contaminants.
  • Incorrect molecular formula : Re-evaluate elemental composition using isotopic pattern matching. For example, a compound with theoretical [M+H]+^+ = 591.68 may show 591.69 experimentally, confirming purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.